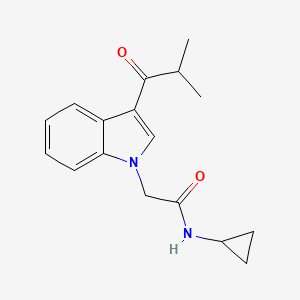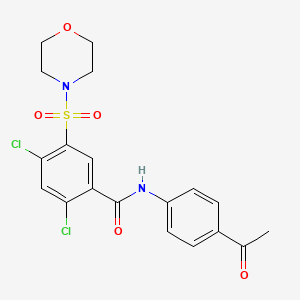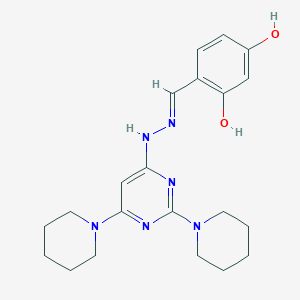![molecular formula C23H15N3O3S B5984920 N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, commonly known as NBPF, is a highly potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity.
作用機序
NBPF inhibits N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide by binding to the active site of the enzyme and forming a covalent bond with the cysteine residue. This prevents this compound from dephosphorylating insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved metabolic homeostasis.
Biochemical and Physiological Effects:
NBPF has been shown to have several biochemical and physiological effects, including:
- Inhibition of this compound activity
- Increased insulin signaling and glucose uptake
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and improved lipid metabolism
実験室実験の利点と制限
One of the major advantages of NBPF is its high selectivity for N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide, which minimizes off-target effects. However, NBPF is also highly potent, which can make it difficult to work with in lab experiments. In addition, NBPF is not water-soluble, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on NBPF, including:
- Optimization of the synthesis method to improve yield and purity
- Development of water-soluble analogs for improved bioavailability
- Evaluation of the long-term safety and efficacy of NBPF in animal models and clinical trials
- Investigation of the potential therapeutic applications of NBPF in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome
- Study of the molecular mechanisms underlying the effects of NBPF on glucose and lipid metabolism
In conclusion, NBPF is a promising therapeutic agent for the treatment of type 2 diabetes and obesity. Its high selectivity for N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide and potent inhibitory activity make it a valuable tool for studying insulin signaling and glucose metabolism. Further research is needed to fully understand the potential of NBPF as a therapeutic agent and to develop more effective analogs for clinical use.
合成法
NBPF can be synthesized through a multi-step process. The first step involves the synthesis of 2-aminobenzoxazole, which is then reacted with 1-naphthyl isocyanate to form 2-(1-naphthyl)-1,3-benzoxazol-5-ylamine. This compound is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with 2-furoyl chloride to form NBPF.
科学的研究の応用
NBPF has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that NBPF inhibits N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide activity in a dose-dependent manner, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models of type 2 diabetes and obesity have also shown that NBPF improves glucose tolerance and insulin sensitivity, reduces body weight, and improves lipid metabolism.
特性
IUPAC Name |
N-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c27-21(20-9-4-12-28-20)26-23(30)24-15-10-11-19-18(13-15)25-22(29-19)17-8-3-6-14-5-1-2-7-16(14)17/h1-13H,(H2,24,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOSXCKWYZFLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=S)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)

![5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5984934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5984935.png)
![7-(3,4-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5984937.png)

